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Compound of Interest

Compound Name: Carbamazepine-d10

Cat. No.: B163015 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

synthesis of Carbamazepine-d10, a deuterated analog of the widely used anticonvulsant and

mood-stabilizing drug, Carbamazepine. This document is intended to serve as a valuable

resource for researchers, scientists, and professionals involved in drug development, offering

detailed information for analytical and research applications.

Chemical Properties of Carbamazepine-d10
Carbamazepine-d10 is a stable, isotopically labeled form of Carbamazepine where ten

hydrogen atoms on the dibenz[b,f]azepine ring system have been replaced with deuterium.

This isotopic substitution makes it an ideal internal standard for mass spectrometry-based

quantification of Carbamazepine in biological samples, ensuring high accuracy and precision in

clinical and research settings.

Table 1: General Chemical Properties of Carbamazepine-d10
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Property Value

IUPAC Name
5H-dibenz[b,f]azepine-1,2,3,4,6,7,8,9,10,11-

d10-5-carboxamide

Synonyms Carbazepine-d10, CBZ-d10

CAS Number 132183-78-9

Molecular Formula C₁₅H₂D₁₀N₂O

Molecular Weight 246.33 g/mol

Appearance White to off-white solid

Purity ≥98%

Table 2: Physicochemical Properties of Carbamazepine-d10

Property Value

Melting Point 189-192 °C (unlabeled)

Boiling Point 411 °C at 760 mmHg (unlabeled)

Solubility

Soluble in Methanol, Acetone (Slightly,

Sonicated), Chloroform (Slightly), DMSO, and

DMF.

Storage Store at -20°C for long-term stability.

Stability Stable under recommended storage conditions.

Synthesis of Carbamazepine-d10
The synthesis of Carbamazepine-d10 typically involves the preparation of a deuterated

precursor, iminostilbene-d10, followed by carbamoylation. While specific, detailed protocols for

the synthesis of Carbamazepine-d10 are not readily available in public literature, a general

synthetic approach can be outlined based on established methods for the synthesis of

unlabeled Carbamazepine and general techniques for deuterium labeling.
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A plausible synthetic route involves the deuteration of iminostilbene, the core

dibenz[b,f]azepine structure, followed by the introduction of the carbamoyl group at the 5-

position.

Conceptual Synthesis Workflow
The synthesis can be conceptualized in two main stages:

Deuteration of Iminostilbene: This critical step involves the exchange of hydrogen atoms for

deuterium on the aromatic rings of the iminostilbene molecule.

Carbamoylation of Iminostilbene-d10: The deuterated iminostilbene is then reacted to

introduce the carbamoyl group (-CONH₂) at the nitrogen atom of the azepine ring.

Iminostilbene Deuteration
(e.g., Acid-catalyzed exchange with D₂O or D₂SO₄) Iminostilbene-d10 Carbamoylation

(e.g., with isocyanic acid or a carbamoyl chloride equivalent) Carbamazepine-d10

Click to download full resolution via product page

Conceptual workflow for the synthesis of Carbamazepine-d10.

Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on general organic synthesis

principles and known reactions for similar compounds. These protocols are for illustrative

purposes and should be adapted and optimized by qualified researchers in a controlled

laboratory setting.

Experiment 1: Synthesis of Iminostilbene-d10

This procedure is based on acid-catalyzed hydrogen-deuterium exchange on aromatic rings.

Materials:

Iminostilbene

Deuterated sulfuric acid (D₂SO₄, 98% in D₂O)
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Deuterium oxide (D₂O)

Anhydrous sodium carbonate

Anhydrous diethyl ether

Anhydrous magnesium sulfate

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, place iminostilbene.

Carefully add deuterated sulfuric acid to the flask under a nitrogen atmosphere.

Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for an

extended period (e.g., 24-48 hours) to facilitate the hydrogen-deuterium exchange. The

progress of the reaction should be monitored by an appropriate analytical technique such

as ¹H NMR or mass spectrometry to determine the degree of deuteration.

After the desired level of deuteration is achieved, cool the reaction mixture to room

temperature.

Slowly and carefully quench the reaction by pouring the mixture over crushed ice made

from D₂O.

Neutralize the acidic solution by the slow addition of anhydrous sodium carbonate until the

effervescence ceases.

Extract the aqueous layer with anhydrous diethyl ether multiple times.

Combine the organic extracts and dry over anhydrous magnesium sulfate.

Filter the drying agent and evaporate the solvent under reduced pressure to obtain crude

iminostilbene-d10.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or

by column chromatography on silica gel.
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Experiment 2: Synthesis of Carbamazepine-d10 from Iminostilbene-d10

This procedure is based on the reaction of iminostilbene with isocyanic acid, which can be

generated in situ.

Materials:

Iminostilbene-d10 (from Experiment 1)

Anhydrous sodium cyanate

Glacial acetic acid

Anhydrous toluene

Anhydrous work-up solvents

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, dissolve iminostilbene-d10 in glacial acetic acid.

Heat the solution to a moderate temperature (e.g., 60-70°C).

Add anhydrous sodium cyanate portion-wise to the reaction mixture over a period of time.

Isocyanic acid is generated in situ from the reaction of sodium cyanate and acetic acid.

Stir the reaction mixture at the elevated temperature for several hours until the reaction is

complete, as monitored by TLC or LC-MS.

Cool the reaction mixture to room temperature and pour it into ice-water.

Collect the precipitated solid by filtration and wash it with water to remove any remaining

acetic acid and salts.

Dry the crude Carbamazepine-d10 product under vacuum.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol or

toluene) to obtain pure Carbamazepine-d10.

Applications in Research and Drug Development
Carbamazepine-d10 serves as an indispensable tool in various stages of pharmaceutical

research and development:

Pharmacokinetic Studies: It is used as an internal standard in bioanalytical methods to

accurately quantify Carbamazepine and its metabolites in plasma, urine, and other biological

matrices. This is crucial for determining the absorption, distribution, metabolism, and

excretion (ADME) properties of the drug.

Metabolic Profiling: The use of a stable isotope-labeled internal standard helps in the

identification and quantification of various metabolites of Carbamazepine.

Bioequivalence Studies: In clinical trials comparing different formulations of Carbamazepine,

Carbamazepine-d10 is used to ensure the reliability of the analytical data.

Therapeutic Drug Monitoring (TDM): Accurate measurement of Carbamazepine levels in

patients is essential for optimizing dosage and minimizing toxicity. Carbamazepine-d10 is

the gold standard internal standard for LC-MS/MS methods used in TDM.

Signaling Pathways and Logical Relationships
While Carbamazepine-d10 is primarily used as an analytical standard, its unlabeled

counterpart, Carbamazepine, exerts its therapeutic effects through various mechanisms,

primarily by blocking voltage-gated sodium channels. The following diagram illustrates a

simplified representation of the primary mechanism of action of Carbamazepine.
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Simplified mechanism of action of Carbamazepine.

Conclusion
Carbamazepine-d10 is a vital tool for the pharmaceutical industry and clinical research. Its

well-defined chemical properties and its role as a stable isotope-labeled internal standard

enable accurate and reliable quantification of Carbamazepine, contributing to the safe and

effective use of this important medication. The synthesis of Carbamazepine-d10, while

requiring specialized techniques for deuterium incorporation, follows established principles of

organic chemistry, making it accessible to researchers with the appropriate expertise and

facilities. This guide provides a foundational understanding of the chemical characteristics and
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synthetic strategies for Carbamazepine-d10, empowering scientists and developers in their

research and analytical endeavors.

To cite this document: BenchChem. [An In-Depth Technical Guide to Carbamazepine-d10:
Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b163015#carbamazepine-d10-chemical-properties-
and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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